molecular formula C48H74ClNO38 B3301309 2-Chloro-4-nitrophenyl maltoheptaoside CAS No. 90826-64-5

2-Chloro-4-nitrophenyl maltoheptaoside

Cat. No.: B3301309
CAS No.: 90826-64-5
M. Wt: 1308.5 g/mol
InChI Key: UFQOUXCAOOCZCY-KAMDTKEASA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-nitrophenyl maltoheptaoside typically involves the glycosylation of maltoheptaose with 2-chloro-4-nitrophenyl glycoside. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Common reagents used in this synthesis include glycosyl donors, catalysts, and protecting groups to facilitate the reaction and protect functional groups from unwanted reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as chromatography and crystallization are employed to purify the final product .

Scientific Research Applications

Clinical Biochemistry

Alpha-Amylase Assays

CNP-M7 is predominantly used for the measurement of alpha-amylase, an enzyme that catalyzes the hydrolysis of starch into sugars. Traditional substrates often suffer from limitations such as lower sensitivity and interference from endogenous glucose. CNP-M7 addresses these issues effectively:

  • Increased Sensitivity : The molar absorptivity of the product formed from CNP-M7 is approximately 1.8 times higher than that of other substrates, allowing for more accurate measurements at lower enzyme concentrations .
  • Direct Measurement : CNP-M7 enables direct measurement of alpha-amylase activity without auxiliary enzymes, simplifying the assay process and reducing potential sources of error .

Comparison of Assay Methods

SubstrateSensitivityStability (Days)Background AbsorbanceCV (%)
CNP-M7High21Low<2
4,6-Ethylidene-G7Moderate2Moderate<3
4-Nitrophenyl-α-D-maltoheptaosideLow5High>5

The table above summarizes the performance characteristics of different substrates used for alpha-amylase assays, highlighting the advantages of CNP-M7.

Research Applications

Enzymatic Activity Studies

CNP-M7 has been employed in various research contexts to study enzymatic activities beyond alpha-amylase, including:

  • Glycosidase Activity : The compound can be used to evaluate the activity of different glycosidases, providing insights into carbohydrate metabolism and enzyme kinetics .
  • Cell Wall Porosity Studies : Recent studies have utilized nitrophenyl-substituted carbohydrates, including CNP-M7, to investigate cell wall porosity in plant tissues using confocal fluorescence microscopy. This approach measures changes in fluorescence intensity as a function of substrate infiltration into cell walls, contributing to our understanding of plant biology .

Methodological Innovations

CNP-M7 has led to methodological advancements in enzyme assays:

  • Optimization Techniques : The adaptation of multi- and univariate optimization techniques has been applied to improve assay conditions for CNP-M7, enhancing reproducibility and precision in results .
  • Chemoenzymatic Synthesis : Innovative synthesis methods for CNP-M7 have been developed, allowing for efficient production and application in various biochemical assays .

Case Study 1: Clinical Evaluation of Amylase Activity

A clinical study evaluated the effectiveness of CNP-M7 in measuring serum amylase levels compared to traditional methods. Results indicated that CNP-M7 provided more consistent readings with lower variability across different patient samples, demonstrating its reliability as a diagnostic tool .

Case Study 2: Plant Cell Wall Research

In a study focused on plant cell walls, researchers used CNP-M7 to analyze the porosity and structural integrity of various plant tissues. The findings revealed significant differences in porosity among species, contributing valuable data to the field of plant physiology .

Biological Activity

2-Chloro-4-nitrophenyl maltoheptaoside (CNP-M7) is a synthetic compound that has garnered attention in biochemical research due to its significant biological activity, particularly as a substrate for α-amylase. This compound features a maltoheptaoside backbone, consisting of seven glucose units linked by α(1→4) glycosidic bonds, and is characterized by the presence of a 2-chloro-4-nitrophenyl group. This structural configuration enhances its utility in enzymatic assays, providing a chromogenic signal upon hydrolysis that allows for the quantification of enzyme activity.

The primary biological activity of CNP-M7 involves its hydrolysis by α-amylase, an enzyme responsible for catalyzing the breakdown of starch and glycogen into simpler sugars. The reaction can be summarized as follows:

CNP M7+α amylasep nitrophenol+glucose units\text{CNP M7}+\alpha \text{ amylase}\rightarrow \text{p nitrophenol}+\text{glucose units}

Upon hydrolysis, p-nitrophenol is released, which can be measured spectrophotometrically, allowing for precise quantification of α-amylase activity. Studies have demonstrated that CNP-M7 exhibits higher sensitivity in amylase assays compared to traditional substrates, yielding approximately 70% of the reaction products contributing to the signal, which is significantly higher than other substrates like 4-nitrophenyl maltoheptaoside .

Comparison with Other Substrates

CNP-M7 has been compared with other similar compounds in terms of sensitivity and specificity for α-amylase assays. The following table summarizes key differences:

Compound Name Structure Type Sensitivity Notes
This compoundMaltooligosaccharideHighSuperior sensitivity for α-amylase assays
4-Nitrophenyl maltoheptaosideMaltooligosaccharideModerateLess sensitive than CNP-M7
2-Chloro-4-nitrophenyl maltopentaosideMaltooligosaccharideLowShorter chain length; specific enzyme assays
2-Chloro-4-nitrophenyl maltotriosideMaltooligosaccharideModerateSuitable for direct amylase measurements

CNP-M7's unique structure contributes to its stability and sensitivity, making it a preferred choice in clinical diagnostics for measuring α-amylase activity in serum and urine .

Clinical Applications

Research has indicated that CNP-M7 is effective in clinical diagnostics, particularly in measuring serum and urinary amylase levels. A study conducted by Henkel et al. (1984) demonstrated that the use of CNP-M7 resulted in a test that was 3.6 times more sensitive than traditional methods using other substrates . The optimal conditions for testing included:

  • Buffer : Potassium phosphate (pH 7.2)
  • Enzyme Source : Human pancreatic and salivary α-amylase
  • Detection Wavelength : 405 nm
  • Sample/Reagent Ratio : Between 0.02 and 0.01

The results indicated high precision with within-run coefficients of variation (CV) ranging from 0.6% to 1.6% and between-run CVs from 0.8% to 3.7% .

Enzyme Kinetics Studies

Further studies involving the kinetics of α-amylase hydrolysis using CNP-M7 have revealed insights into substrate specificity and enzyme behavior under various conditions. For example, research highlighted that CNP-M7 demonstrated minimal effects from pH changes and no lag phase during reaction initiation, indicating its robustness as a substrate .

Comparative Stability Analysis

A comparative analysis of reagent stability showed that CNP-M7 maintained its activity over longer periods compared to other substrates, with a stability duration of up to 21 days at 4°C versus only 2 days for some alternatives . This characteristic enhances its practicality in routine laboratory settings.

Properties

IUPAC Name

(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-6-[(2R,3S,4R,5R,6S)-6-[(2R,3S,4R,5R,6S)-6-[(2R,3S,4R,5R,6S)-6-[(2R,3S,4R,5R,6S)-6-[(2R,3S,4R,5R,6S)-6-(2-chloro-4-nitrophenoxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H74ClNO38/c49-12-3-11(50(73)74)1-2-13(12)75-42-30(67)23(60)36(15(5-52)77-42)84-44-32(69)25(62)38(17(7-54)79-44)86-46-34(71)27(64)40(19(9-56)81-46)88-48-35(72)28(65)41(20(10-57)82-48)87-47-33(70)26(63)39(18(8-55)80-47)85-45-31(68)24(61)37(16(6-53)78-45)83-43-29(66)22(59)21(58)14(4-51)76-43/h1-3,14-48,51-72H,4-10H2/t14-,15-,16-,17-,18-,19-,20-,21-,22+,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43+,44+,45+,46+,47+,48+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFQOUXCAOOCZCY-KAMDTKEASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Cl)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)OC5C(C(C(C(O5)CO)OC6C(C(C(C(O6)CO)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Cl)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H74ClNO38
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1308.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90826-64-5
Record name 2-Chloro-4-nitrophenyl maltoheptaoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090826645
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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